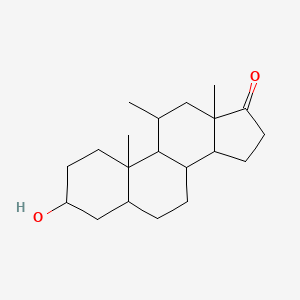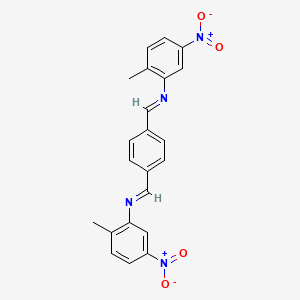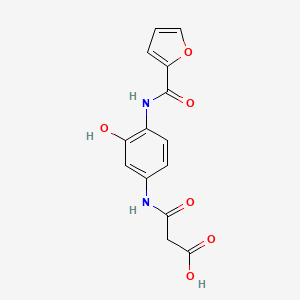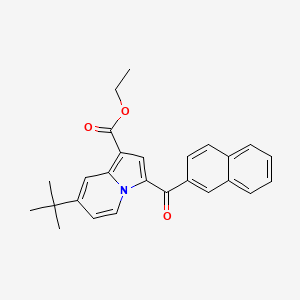
N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.354 g/mol . It is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two propyl carbamate groups attached. This compound is often used in early discovery research due to its rare and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as altered neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(3-pyridyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(4-(benzyloxycarbonyl)phenyl carbamate)
- N,N’-(4-Bromo-2-methyl-m-phenylene)bis(2-(4-chlorophenylthio)ethyl carbamate)
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is unique due to its specific structural features and the presence of propyl carbamate groups.
Propriétés
Numéro CAS |
60483-66-1 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
propyl N-[2-methyl-5-(propoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Clé InChI |
AZOPMOSYNSRIOO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)






